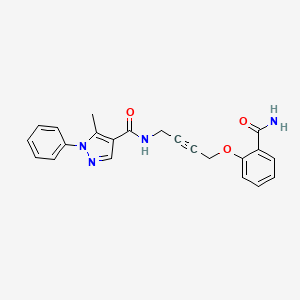

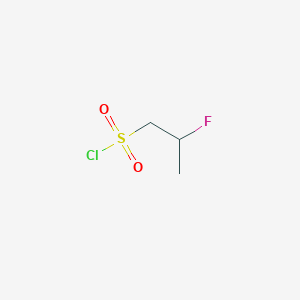

![molecular formula C23H22N2O4S B2761896 4-ethyl-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide CAS No. 922062-00-8](/img/structure/B2761896.png)

4-ethyl-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “4-ethyl-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide” is a derivative of dibenzo[b,f][1,4]thiazepine . It is a selective inhibitor of the Dopamine D2 receptor . The compound is used in the treatment of central nervous system disorders, including Tourette’s syndrome, bipolar disorder, hyperprolactinemia, tardive dyskinesia, Huntington’s chorea, psychosis, depression, or schizophrenia .

Molecular Structure Analysis

The molecular formula of the compound is C22H19N3O4S2 . It has an average mass of 453.534 Da and a monoisotopic mass of 453.081696 Da .Physical And Chemical Properties Analysis

The compound has a molecular formula of CHNOS . Its average mass is 453.534 Da and its monoisotopic mass is 453.081696 Da .Scientific Research Applications

Analytical Chemistry and Environmental Studies

- Detection of Emerging Contaminants : Research has developed novel procedures for the simultaneous determination of various industrial and household contaminants, including benzotriazoles, benzothiazoles, and benzenesulfonamides, in soil samples. These compounds are widely used and can be considered as emerging environmental contaminants. A low-pressurized microwave-assisted extraction method coupled with high-performance liquid chromatography has been applied successfully to analyze impacted soil samples, highlighting the importance of monitoring these compounds due to their ubiquitous presence and potential environmental impact (Speltini et al., 2016).

Organic Synthesis and Medicinal Chemistry

- Synthesis of Chiral Derivatives : Various substituted dibenzo[b,f][1,4]oxazepines have been synthesized through enantioselective alkylation, demonstrating the utility of these frameworks in the production of chiral molecules. This includes the synthesis of chiral 11-ethyl-10,11-dihydrodibenzo[b,f][1,4]oxazepine derivatives, which are of interest for their structural and stereochemical properties (Munck et al., 2017).

- Antifungal and Anti-HIV Activities : Compounds bearing the benzenesulfonamide moiety, including those related to the specified chemical structure, have been synthesized and evaluated for their antifungal and anti-HIV activities. This research underscores the therapeutic potential of these compounds in treating infectious diseases (Zareef et al., 2007).

Material Science and Photodynamic Therapy

- Development of Novel Photosensitizers : Research into the synthesis of new benzenesulfonamide derivatives has led to the creation of compounds with high singlet oxygen quantum yields, making them potential candidates for photodynamic therapy applications. This highlights the role of these compounds in developing new treatments for cancer and other diseases where targeted light-induced therapy could be beneficial (Pişkin et al., 2020).

Pharmacology

- Antimicrobial and Antiproliferative Agents : The synthesis and evaluation of N-ethyl-N-methylbenzenesulfonamide derivatives have shown that these compounds possess significant antimicrobial and antiproliferative activities, suggesting their potential as therapeutic agents against various microbial infections and cancer cells (El-Gilil, 2019).

Mechanism of Action

properties

IUPAC Name |

4-ethyl-N-(5-ethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N2O4S/c1-3-16-9-12-18(13-10-16)30(27,28)24-17-11-14-21-19(15-17)23(26)25(4-2)20-7-5-6-8-22(20)29-21/h5-15,24H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMUZUTWNJKYCBP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OC4=CC=CC=C4N(C3=O)CC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Spiro[piperidine-4,3'-pyrrolo[2,3-b]pyridin]-2'(1'h)-one dihydrochloride](/img/structure/B2761813.png)

![ethyl 1-[5-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)pentanoyl]piperidine-4-carboxylate](/img/structure/B2761817.png)

![(Z)-ethyl 1-isopropyl-2-((2-methyl-3-nitrobenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2761818.png)

![3-(3,5-dichloro-2,4,6-trimethylphenyl)-N-(3-methoxyphenyl)-9H-benzo[4,5][1,2,3]triazolo[2,1-b][1,2,3,5]oxatriazole-9-carboxamide](/img/structure/B2761825.png)

![3-methyl-1H,2H,3H,4H,5H-pyrido[3,4-b][1,4]diazepin-2-one](/img/structure/B2761826.png)

![2-[(1-{Pyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]-6-(trifluoromethyl)pyridine](/img/structure/B2761828.png)

![N-[2-Cyano-1-(3,4-difluorophenoxy)propan-2-yl]prop-2-enamide](/img/structure/B2761832.png)

![2,4-Dimethyl 3-{2-[4-(3,4-dichlorophenyl)piperazin-1-yl]acetyl}-1,3-thiazolidine-2,4-dicarboxylate](/img/structure/B2761834.png)